

Strategic Application Note: 1-Ethynylpyrazole in Bioactive Molecule Synthesis

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Compound of Interest

Compound Name: 1-Ethynylpyrazole

Cat. No.: B1339652

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Executive Summary

1-Ethynylpyrazole (1-Ethynyl-1H-pyrazole) is a specialized "ynamine-type" building block that offers a unique vector for diversifying the pyrazole pharmacophore. Unlike the more common C-substituted variants (e.g., 4-ethynylpyrazole), the N-ethynyl motif allows for the construction of 1,4-disubstituted 1,2,3-triazoles directly linked to the pyrazole nitrogen. This connectivity is chemically distinct, creating a rigid, planar, and electron-modulated biaryl system often utilized as a bioisostere for amides or esters in kinase inhibitors and anti-infectives.

This guide provides a validated workflow for the synthesis of **1-ethynylpyrazole** (for labs where commercial stock is unavailable) and its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate bioactive scaffolds.

Chemical Properties & Safety Profile

The N-alkynyl bond in **1-ethynylpyrazole** confers unique electronic properties. While typical ynamines are electron-rich and hydrolytically unstable, the electron-withdrawing nature of the pyrazole ring stabilizes the N-C≡C linkage, though it remains more reactive than C-alkynes.

Property	Specification
CAS Number	103244-40-2
Structure	Pyrazole-N-C≡C-H
Molecular Weight	92.10 g/mol
Physical State	Colorless to pale yellow liquid/low-melting solid
Reactivity Class	Electron-deficient ynamine / Dipolarophile
Storage	2-8°C, under Argon (hygroscopic)

Safety Warning:

- **Explosion Hazard:** Like all low-molecular-weight acetylenes, **1-ethynylpyrazole** possesses high energy density. Avoid heating neat above 80°C.
- **Iodonium Salts:** The synthesis protocol below uses hypervalent iodine reagents, which can be shock-sensitive when dry. Handle with care behind a blast shield.

Protocol A: Synthesis of 1-Ethynylpyrazole

Use this protocol if commercial stock is unavailable or to synthesize substituted derivatives.

Mechanism: Direct N-alkynylation of azoles with alkynyl halides is often low-yielding due to competitive polymerization. The Alkynyliodonium Salt method is the gold standard for high-yielding, mild N-alkynylation.

Materials

- Substrate: 1H-Pyrazole (1.0 equiv)
- Reagent: Ethynyl(phenyl)iodonium tosylate (1.1 equiv)
- Base: Cesium Carbonate () (1.2 equiv)

- Solvent: Anhydrous Dichloromethane (DCM) or DMF
- Atmosphere: Argon or Nitrogen

Step-by-Step Procedure

- Preparation: Flame-dry a 50 mL round-bottom flask and cool under argon.
- Dissolution: Add 1H-pyrazole (68 mg, 1.0 mmol) and (391 mg, 1.2 mmol) to anhydrous DCM (10 mL). Stir at 0°C for 15 minutes to deprotonate the pyrazole.
- Addition: Add ethynyl(phenyl)iodonium tosylate (440 mg, 1.1 mmol) in one portion. The reaction is initially heterogeneous.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (the iodonium salt spot will disappear).
- Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with DCM.
- Purification: Concentrate the filtrate in vacuo (do not heat above 30°C). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). **1-Ethynylpyrazole** typically elutes early due to low polarity compared to the parent pyrazole.

Yield Expectation: 75–85% isolated yield.

Protocol B: "Click" Ligation (CuAAC)

Application: Synthesis of Pyrazole-Triazole Bioactive Scaffolds.

This reaction couples **1-ethynylpyrazole** with an organic azide to form a 1-(1-substituted-1,2,3-triazol-4-yl)pyrazole. This motif mimics the adenine core in ATP-competitive kinase inhibitors.

Materials

- Alkyne: **1-Ethynylpyrazole** (1.0 equiv)

- Azide: Benzyl azide (or drug scaffold azide) (1.0 equiv)
- Catalyst Source:

(5 mol%)
- Reductant: Sodium Ascorbate (10 mol%)
- Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%) to protect Cu(I) from oxidation.
- Solvent: t-BuOH/Water (1:1) or DMSO/Water (for lipophilic substrates).

Step-by-Step Procedure

- Setup: In a 4 mL glass vial, dissolve **1-ethynylpyrazole** (1.0 mmol) and the organic azide (1.0 mmol) in t-BuOH (2 mL).
- Catalyst Prep: In a separate tube, mix

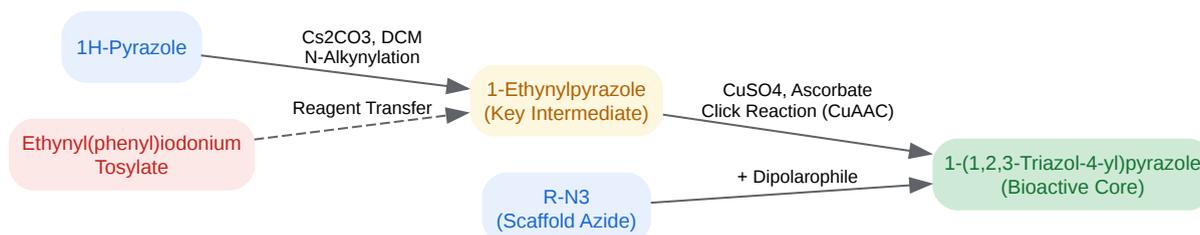
solution (0.5 M, 100 μ L) and Sodium Ascorbate solution (0.5 M, 200 μ L). The solution should turn bright yellow/orange (active Cu(I)).
- Initiation: Add the Cu/Ascorbate mixture to the reaction vial. Add water (2 mL) to homogenize.
- Incubation: Stir vigorously at room temperature for 12 hours.
 - Note: Do not heat N-ethynyl species with copper if possible, as oxidative coupling (Glaser) can compete.
- Quenching: Dilute with EtOAc (10 mL) and wash with 10%

(to remove copper).
- Isolation: Dry organic layer over

, concentrate, and recrystallize from Ethanol/Water.

Mechanistic Pathway & Logic

The following diagram illustrates the convergent synthesis of the bioactive scaffold.



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Caption: Workflow for converting pyrazole to a triazole-linked bioactive scaffold via the 1-ethynyl intermediate.

Bioactive Context & Applications

The N-Triazolyl-Pyrazole moiety generated by this protocol is a privileged scaffold in medicinal chemistry:

- **Kinase Inhibition:** The triazole nitrogen atoms can accept hydrogen bonds from the kinase hinge region (e.g., in JAK or Aurora kinase inhibitors), while the pyrazole ring provides a rigid spacer for directing the "tail" of the inhibitor into the hydrophobic pocket.
- **Metabolic Stability:** Unlike amide bonds, the triazole linker is resistant to proteases and hydrolysis in vivo.
- **Solubility:** The high nitrogen count increases the polarity and aqueous solubility of the drug candidate compared to a biphenyl analog.

Troubleshooting Table

Issue	Probable Cause	Solution
Low Yield (Step A)	Moisture in solvent	Use strictly anhydrous DCM; dry before use.
Dark/Black Reaction (Step B)	Copper oxidation	Increase Sodium Ascorbate to 20 mol% or degas solvents.
Missing Alkyne Peak (NMR)	Hydrolysis of Ynamine	Avoid acidic workups; store 1-ethynylpyrazole at -20°C.

References

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